![molecular formula C20H20N4O2 B2540742 3-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1207025-56-6](/img/structure/B2540742.png)
3-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
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Overview
Description
Synthesis Analysis
The synthesis of various heterocyclic compounds has been a subject of interest due to their potential biological activities. In the first paper, a series of compounds including 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and others were synthesized through a multi-step process. The initial step involved the formation of Schiff's bases, followed by reactions with ethyl cyanoacetate, N-methylation, and further reactions with 4-aminoantipyrine or different carboxylic acids to yield the final compounds .
In the second paper, a new family of azaheterocycle-fused [1,3]diazepines was synthesized. The key step in this synthesis was the selective C-acylation of 2-aminoimidazo[1,2-a]pyridine at C-3, which led to the formation of 3,4-dihydro-5H-pyrido[1',2':1,2]imidazo[4,5-d][1,3]diazepin-5-ones with optically pure characteristics .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized by the presence of benzo[d]imidazole and pyridine rings, which are common scaffolds in medicinal chemistry due to their pharmacological properties. The compounds synthesized in the first paper include various functional groups such as oxadiazole and triazolopyridine moieties, which are expected to contribute to their biological activities . The second paper focuses on the synthesis of imidazopyridine-fused [1,3]diazepinones, which are a new family of compounds that could offer unique interactions with biological targets due to their fused ring systems .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typical of heterocyclic chemistry, including the formation of Schiff's bases, acylation, and cyclization reactions. The Schiff's base formation is a key step in the synthesis of the compounds in the first paper, which then undergoes further transformation to yield the final products . The selective C-acylation reaction described in the second paper is particularly noteworthy as it allows for the introduction of acyl groups at specific positions on the imidazopyridine ring, which is crucial for the synthesis of the target [1,3]diazepinones .
Physical and Chemical Properties Analysis
While the abstracts do not provide detailed information on the physical and chemical properties of the synthesized compounds, it can be inferred that the presence of multiple aromatic rings and heteroatoms would influence their solubility, stability, and reactivity. The optically pure nature of the compounds synthesized in the second paper suggests that they may have chiral centers, which could affect their physical properties and interactions with biological targets . The biological activity assays, such as antioxidant and antimicrobial activities, indicate that these compounds have the potential to interact with biological systems, which is often related to their chemical structure and properties .
Scientific Research Applications
Synthesis of Novel Chemical Structures
Research on imidazole and benzimidazole derivatives includes the development of new synthetic pathways for heterocyclic compounds. For instance, studies have shown methods for synthesizing tetrahydro-diazocinone derivatives and dibenzo-diazocines, highlighting the versatility of these heterocycles in chemical synthesis (Robins et al., 2006), (Sathyanarayana & Prabusankar, 2014).
Pharmaceutical Applications
Imidazole and benzimidazole derivatives are explored for their pharmacological potentials. These compounds have been studied for their antitumor, antimicrobial, and enzyme inhibition activities. For example, new compounds with imidazole and benzimidazole moieties have shown considerable cytotoxicity against various human cancer cell lines (Mullagiri et al., 2018).
Material Science
In material science, imidazole derivatives are investigated for their electrochemical and electrical properties, which are crucial for developing new materials for electronic devices. Studies on oligobenzimidazoles, for example, have focused on their electrochemical, electrical, optical, and thermal properties, contributing to advancements in materials with specific electronic functions (Anand & Muthusamy, 2018).
Mechanism of Action
Target of action
Compounds containing benzimidazole and indole moieties have been found to interact with a variety of targets, including bacterial cell division protein FtsZ , and various enzymes and receptors in the human body .
Mode of action
The mode of action of these compounds can vary widely depending on the specific derivative and target. For example, some benzimidazole derivatives have been found to inhibit the growth of bacteria by interfering with the function of the FtsZ protein .
Biochemical pathways
These compounds can affect a variety of biochemical pathways. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, and antitumor activities, suggesting that they may interact with multiple pathways related to these processes .
Pharmacokinetics
The ADME properties of these compounds can also vary widely. Many benzimidazole and indole derivatives are highly soluble in water and other polar solvents, which can influence their absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of these compounds can include the inhibition of bacterial growth, reduction of inflammation, and inhibition of tumor growth .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of these compounds .
properties
IUPAC Name |
11-[2-(benzimidazol-1-yl)acetyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19-7-3-6-17-15-8-14(10-24(17)19)9-22(11-15)20(26)12-23-13-21-16-4-1-2-5-18(16)23/h1-7,13-15H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMJSOQSWWZZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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